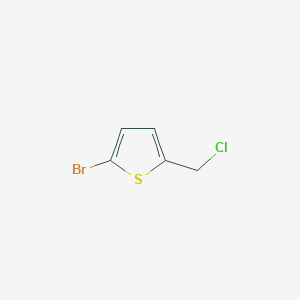

2-Bromo-5-(chloromethyl)thiophene

Descripción general

Descripción

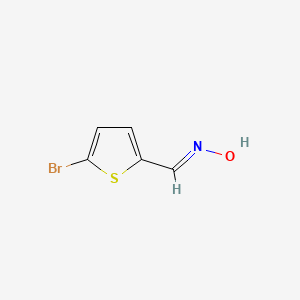

2-Bromo-5-(chloromethyl)thiophene is a halogen-substituted thiophene . It is a useful precursor of drugs and optical materials .

Synthesis Analysis

The synthesis of trisubstituted thiophenes has been reported via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene .

Molecular Structure Analysis

The molecular formula of 2-Bromo-5-(chloromethyl)thiophene is C5H4BrClS . The InChI representation is InChI=1S/C5H4BrClS/c6-5-2-1-4 (3-7)8-5/h1-2H,3H2 . The SMILES representation is C1=C (SC (=C1)Br)CCl .

Chemical Reactions Analysis

2-Bromo-5-(chloromethyl)thiophene has been used in cross-coupling reactions and C-H arylations .

Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-5-(chloromethyl)thiophene is 211.51 g/mol . It has a density of 1.7±0.1 g/cm³ . The boiling point is 242.1±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 28.2 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Thiophene derivatives are known for their wide range of pharmacological properties2-Bromo-5-(chloromethyl)thiophene can be used as a precursor in synthesizing compounds with potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Organic Semiconductors

The thiophene ring is pivotal in the development of organic semiconductors. Derivatives of 2-Bromo-5-(chloromethyl)thiophene can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives serve as corrosion inhibitors2-Bromo-5-(chloromethyl)thiophene can be incorporated into coatings or treatments to protect metals from corrosion, thereby extending the life of industrial machinery and infrastructure .

Synthesis of Heterocycles

2-Bromo-5-(chloromethyl)thiophene: is a valuable building block in heterocyclic chemistry. It can undergo various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to create a diverse array of thiophene derivatives with different properties and applications .

Advanced Drug Design

The structural flexibility of thiophene allows for the design of advanced drug molecules2-Bromo-5-(chloromethyl)thiophene can be modified to produce new analogs of existing drugs or to create novel therapeutic agents with improved efficacy and reduced side effects .

Material Science

Thiophene-based molecules are integral to the progress of material science2-Bromo-5-(chloromethyl)thiophene can be used to develop new materials with specific optical, electronic, or mechanical properties for use in a variety of applications, from sensors to energy storage .

Polymer Chemistry

In polymer chemistry, 2-Bromo-5-(chloromethyl)thiophene can be employed to synthesize conducting polymers. These polymers have applications in creating antistatic coatings, electromagnetic shielding materials, and even in the development of solar cells .

Catalysis

Thiophene derivatives can act as ligands in catalytic systems2-Bromo-5-(chloromethyl)thiophene can be used to synthesize catalysts that facilitate a variety of chemical reactions, potentially increasing their efficiency and selectivity .

Safety and Hazards

2-Bromo-5-(chloromethyl)thiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers

2-Bromo-5-(chloromethyl)thiophene has been mentioned in several papers. For instance, it has been used as a precursor in the synthesis of trisubstituted thiophenes . It has also been studied for its photodissociation dynamics .

Propiedades

IUPAC Name |

2-bromo-5-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAWORKAZJRWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436659 | |

| Record name | 2-bromo-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(chloromethyl)thiophene | |

CAS RN |

7311-46-8 | |

| Record name | 2-bromo-5-(chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)